REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([OH:24])(=[O:23])[CH:20]([CH3:22])[CH3:21].Br[CH2:26][C:27]1[CH:36]=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=1.Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.O.C(OCC)(=O)C>[CH3:21][C:20]([CH3:22])([CH2:26][C:27]1[CH:36]=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=1)[C:19]([OH:24])=[O:23] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
576 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
3.5 L
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
n-butyllithium n-hexane
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Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
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C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
181 mL
|
Type
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reactant
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Smiles
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C(C(C)C)(=O)O
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Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
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CN(P(=O)(N(C)C)N(C)C)C
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Name
|
|
Quantity
|
392 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
665 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After ice-cooling the mixture
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Type
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STIRRING
|
Details
|
the obtained solution was stirred at room temperature for 1 day
|
Duration
|
1 d
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the aqueous layer
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Type
|
CONCENTRATION
|
Details
|
The separated organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the aqueous layer
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
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EXTRACTION
|
Details
|
The organic layer was extracted with a solution of sodium hydroxide (80 g) in water (600 ml)
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Type
|
EXTRACTION
|
Details
|
extracted three times with a 4N aqueous sodium hydroxide solution (200 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC1=CC2=CC=CC=C2C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |